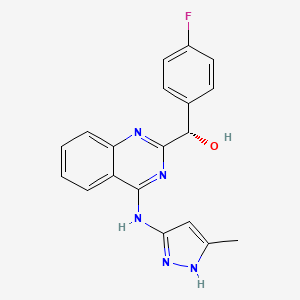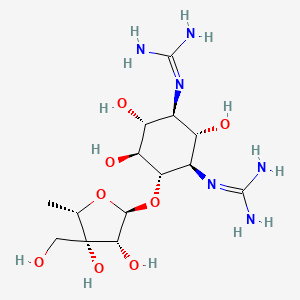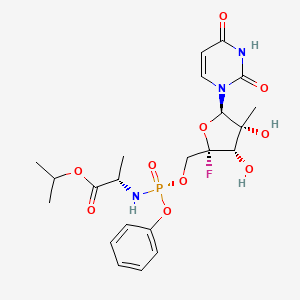
Adafosbuvir
Übersicht
Beschreibung
Adafosbuvir, also known as AL-335, is a pro-drug of a uridine-based nucleotide analog polymerase inhibitor. It exhibits potent antiviral activity against hepatitis C virus genotypes 1 to 6. This compound is primarily investigated for its efficacy in treating chronic hepatitis C virus infections, often in combination with other direct-acting antiviral agents such as odalasvir and simeprevir .
Wissenschaftliche Forschungsanwendungen
Adafosbuvir has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleotide analog synthesis and reactivity.
Biology: Investigated for its effects on viral replication and interaction with cellular enzymes.
Medicine: Primarily researched for its potential in treating chronic hepatitis C virus infections.
Industry: Utilized in the development of antiviral therapies and as a reference compound in pharmaceutical research
Wirkmechanismus
Zukünftige Richtungen
Adafosbuvir is currently under investigation in clinical trials . The results of these trials will determine its efficacy and safety profile, which will in turn influence its potential for approval and use in the treatment of HCV. The future of this compound will depend on the outcomes of these trials and the ongoing research into its properties and effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adafosbuvir involves multiple steps, starting from the preparation of the uridine-based nucleotide analog. The key steps include:
Nucleoside Synthesis: The initial step involves the synthesis of the uridine analog through glycosylation reactions.
Phosphorylation: The nucleoside is then phosphorylated to introduce the phosphate group, which is crucial for its activity as a polymerase inhibitor.
Pro-drug Formation: The final step involves the conversion of the phosphorylated nucleoside into its pro-drug form, this compound, through esterification reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the purity and potency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Adafosbuvir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products
The major products formed from these reactions include various metabolites and analogs of this compound, which may exhibit different levels of antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sofosbuvir: Another nucleotide analog polymerase inhibitor used in hepatitis C virus treatment.
Dasabuvir: A non-nucleoside polymerase inhibitor with a different mechanism of action.
Velpatasvir: An NS5A inhibitor often used in combination with nucleotide analogs
Uniqueness
Adafosbuvir is unique due to its broad-spectrum activity against multiple hepatitis C virus genotypes and its potential for use in combination therapies. Unlike some other compounds, it is a pro-drug, which allows for better pharmacokinetic properties and targeted delivery within the host cells .
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJYGVDQZBBONK-SEUXLIJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613589-09-5 | |
| Record name | Adafosbuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613589095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adafosbuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADAFOSBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S83770Y75R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)

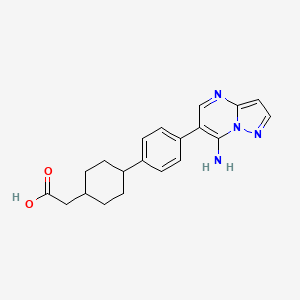
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)

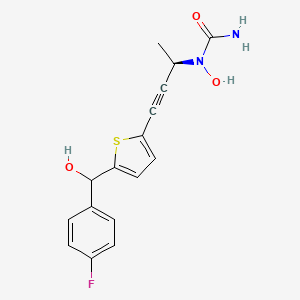
![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)



![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)
